molecular formula C19H19F3N2O3 B11496796 Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester

Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester

Cat. No.: B11496796
M. Wt: 380.4 g/mol
InChI Key: CQWSFUJIQVUREB-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and several functional groups such as a trifluoromethyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzeneacetic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and concentration of reactants. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethyl ester group into a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)carbamoylamino]-2-phenylpropanoate

InChI

InChI=1S/C19H19F3N2O3/c1-3-27-16(25)18(19(20,21)22,14-7-5-4-6-8-14)24-17(26)23-15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H2,23,24,26)

InChI Key

CQWSFUJIQVUREB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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